molecular formula C12H14N4O B2561514 N-(3-aminophenyl)-2-(1H-pyrazol-1-yl)propanamide CAS No. 1052547-60-0

N-(3-aminophenyl)-2-(1H-pyrazol-1-yl)propanamide

Cat. No.: B2561514
CAS No.: 1052547-60-0
M. Wt: 230.271
InChI Key: VZYBXFXNZQPKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound N-(3-aminophenyl)-2-(1H-pyrazol-1-yl)propanamide is systematically named according to IUPAC guidelines. Its structure comprises a 3-aminophenyl group linked via an amide bond to a 2-(1H-pyrazol-1-yl)propanamide moiety. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is substituted at the 1-position to form the propanamide chain. The molecular formula is C₁₂H₁₄N₄O , with a molecular weight of 230.27 g/mol .

Key identifiers include:

  • PubChem CID : 16787779
  • SMILES : CC(C(=O)NC1=CC=CC(=C1)N)N2C=CC=N2
  • InChIKey : VZYBXFXNZQPKLM-UHFFFAOYSA-N
Table 1: Molecular Identification Data
Property Value/Description Source
IUPAC Name This compound
Molecular Formula C₁₂H₁₄N₄O
Molecular Weight 230.27 g/mol
CAS Number 1052547-60-0

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by its amide linkage and heterocyclic rings . The pyrazole ring adopts a planar structure due to resonance stabilization, while the propanamide chain introduces flexibility. Key geometric features include:

  • Amide Bond : The C=O bond (amide I) exhibits partial double-bond character, contributing to rigidity.
  • Pyrazole Ring : The 1H-pyrazole moiety is conjugated, with alternating single and double bonds.
  • 3-Aminophenyl Group : The aromatic ring is substituted at the meta position with an amine group, enabling hydrogen bonding.

Conformational analysis suggests low-energy rotamers around the propanamide chain, influenced by steric interactions between the pyrazole and phenyl groups. The amide group’s planarity restricts rotation, while the pyrazole’s substituents may adopt staggered conformations to minimize steric strain.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR data for analogous compounds reveal characteristic signals:

  • Amide Proton : Broad singlet at δ 8.05–9.11 ppm (DMSO-d₆).
  • Pyrazole Protons : Singlet at δ 6.21–8.16 ppm (t = 1H, J = 2.1 Hz).
  • Aromatic Protons : Multiplets at δ 6.62–8.29 ppm (meta-substituted phenyl).
  • Propanamide Chain : Triplet at δ 2.91–3.04 ppm (CH₂) and δ 4.51–4.53 ppm (CH₂).

¹³C NMR assignments include:

  • Carbonyl Carbon : δ 163.0–169.2 ppm (amide C=O).
  • Pyrazole Carbons : δ 94.8–130.4 ppm (C3–C5).
  • Aromatic Carbons : δ 118.8–141.3 ppm (meta-substituted phenyl).
Infrared (IR) Spectroscopy

Key IR absorption bands:

Functional Group Wavenumber (cm⁻¹) Assignment Source
N–H (Amide) 3200–3300 Stretching (asymmetric)
C=O (Amide I) 1647–1697 Stretching
C=N (Pyrazole) 1589–1604 Stretching
Aromatic C–H (Ph) 3076–3143 Stretching
Mass Spectrometry

Electrospray ionization (ESI) MS data for related compounds show:

  • [M+H]⁺ : m/z 231.12 (100% intensity).
  • Fragmentation : Loss of H₂O (m/z 213.11) or cleavage of the amide bond.

Crystallographic Studies and X-ray Diffraction Patterns

No direct X-ray crystallography (XRD) data is available for this compound. However, structural analogs (e.g., pyrazolone derivatives) exhibit:

  • Planar Geometry : Pyrazole rings adopt delocalized π-bonding systems.
  • Hydrogen Bonding : Amide N–H forms intermolecular interactions, stabilizing crystal packing.
  • Tautomerism : Pyrazole derivatives may exist as hydroxy forms in the solid state, confirmed by SSNMR and XRD.

For this compound, theoretical studies and analogous crystal structures suggest a monoclinic or orthorhombic lattice with hydrogen-bonded dimers.

Properties

IUPAC Name

N-(3-aminophenyl)-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9(16-7-3-6-14-16)12(17)15-11-5-2-4-10(13)8-11/h2-9H,13H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYBXFXNZQPKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)N)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-2-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-aminophenylamine with 2-(1H-pyrazol-1-yl)propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Anti-Cancer Activity

N-(3-aminophenyl)-2-(1H-pyrazol-1-yl)propanamide has been investigated for its anti-cancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies on pyrazole derivatives have shown that they can induce apoptosis in various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It is hypothesized that the compound may inhibit beta-secretase activity, which is crucial for the cleavage of amyloid precursor protein (APP), leading to reduced amyloid-beta plaque formation . This mechanism highlights its potential as a therapeutic agent for cognitive enhancement and neuroprotection.

Smooth Muscle Relaxation

Recent studies have shown that inhibitors like this compound can affect smooth muscle contraction, particularly in prostate tissues. The inhibition of integrin-linked kinase (ILK) and integrin α2β1 has been linked to reduced contraction in benign prostatic hyperplasia (BPH), suggesting therapeutic applications in treating lower urinary tract symptoms .

Data Table: Summary of Applications

Application AreaMechanism of ActionReferences
Anti-Cancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsInhibits beta-secretase activity
Smooth Muscle RelaxationInhibits ILK and integrin α2β1

Case Study 1: Anti-Cancer Properties

A study conducted on substituted pyrazole compounds demonstrated significant anti-cancer activity against various cell lines. The results indicated that structural modifications could enhance potency and selectivity against cancer cells, paving the way for further exploration of this compound as a lead compound in drug development.

Case Study 2: Neuroprotection

In a preclinical model assessing cognitive function, administration of compounds similar to this compound resulted in improved memory retention and decreased neuroinflammation markers. This suggests potential applications in treating Alzheimer's disease and other neurodegenerative disorders.

Case Study 3: Prostate Smooth Muscle Contraction

Research involving human prostate tissue showed that the application of ILK inhibitors significantly reduced contractions induced by neurotransmitters. The findings support the hypothesis that targeting integrins and ILK could provide new avenues for managing BPH symptoms effectively.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Propanamide Derivatives

The compound belongs to a broader class of propanamide derivatives, where variations in substituents and heterocyclic systems significantly influence biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Heterocycle Key Findings/Properties Reference
N-(3-aminophenyl)-2-(1H-pyrazol-1-yl)propanamide 3-aminophenyl, pyrazole Pyrazole Structural rigidity; potential H-bond donor/acceptor sites
N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (5) 3-methoxyphenyl Pyrazole Moderate neuroprotection in 6-OHDA-induced SH-SY5Y cytotoxicity assays
N-(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (8) 3-chlorophenyl Triazole Lower activity vs. pyrazole analogs; triazole may reduce membrane permeability
N-(2,4-dimethylphenyl)-3-(1H-pyrazol-1-yl)propanamide (54) 2,4-dimethylphenyl Pyrazole Enhanced metabolic stability; methyl groups increase lipophilicity
N-(4-(benzothiazole-2-yl)phenyl) benzenesulfonamides Benzothiazole-sulfonamide Benzothiazole Antiproliferative activity; sulfonamide enhances target binding
3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide Pyridyl-pyrazole Pyrazole Planar structure; intermolecular H-bonding forms linear chains

Key Observations

Heterocycle Impact :

  • Pyrazole-containing analogs (e.g., compounds 5, 54) generally exhibit higher biological activity compared to triazole derivatives (e.g., compound 8), likely due to pyrazole’s balanced hydrophobicity and hydrogen-bonding capacity .
  • The pyridyl-pyrazole hybrid () demonstrates enhanced planarity, facilitating crystal packing and intermolecular interactions, which may improve solid-state stability .

Substituent Effects :

  • Electron-donating groups (e.g., -NH₂ in the target compound) improve solubility and interaction with polar targets, whereas electron-withdrawing groups (e.g., -Cl in compound 8) may reduce bioavailability .
  • Bulky substituents (e.g., 2,4-dimethylphenyl in compound 54) enhance metabolic stability by shielding the amide bond from enzymatic degradation .

Positional Isomerism :

  • The placement of the pyrazole on the propanamide chain (2- vs. 3-position) alters molecular conformation. For instance, 2-(pyrazol-1-yl) derivatives (target compound) may adopt distinct binding modes compared to 3-(pyrazol-1-yl) analogs (compound 5) .

Biological Activity

N-(3-aminophenyl)-2-(1H-pyrazol-1-yl)propanamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its pharmacological significance. The structure can be represented as follows:

N 3 aminophenyl 2 1H pyrazol 1 yl propanamide\text{N 3 aminophenyl 2 1H pyrazol 1 yl propanamide}

This compound is synthesized through various methods, often involving the reaction of 3-aminophenyl derivatives with pyrazole moieties.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the pyrazole structure exhibit notable antibacterial properties. For instance, a study evaluating various pyrazole derivatives reported effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
This compoundTBDTBD

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal activity. A study highlighted that certain pyrazole derivatives exhibited substantial antifungal effects against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. Pyrazoles are known to interact with various molecular targets involved in cancer progression. For example, compounds with similar structures have shown inhibition of multiple kinases involved in tumor growth .

A recent review indicated that pyrazole-containing compounds could serve as effective inhibitors in cancer therapy, particularly through their action on specific signaling pathways .

Case Studies

  • Study on Antimicrobial Efficacy : In a controlled study, this compound was tested alongside other synthesized pyrazoles for their antimicrobial efficacy against clinical strains of bacteria and fungi. The results indicated a significant reduction in microbial growth, particularly against resistant strains .
  • Cancer Cell Line Studies : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings suggested that it induced apoptosis in a dose-dependent manner while exhibiting minimal toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-aminophenyl)-2-(1H-pyrazol-1-yl)propanamide, and how can purity be optimized?

  • Methodology : A plausible route involves coupling 3-aminophenylamine with 2-(1H-pyrazol-1-yl)propanoic acid derivatives (e.g., acid chlorides or activated esters) under Schotten-Baumann conditions. Evidence from structurally similar propanamide syntheses suggests using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF) to improve yield . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Purity validation should include HPLC (C18 column, UV detection at 254 nm) and 1H-NMR to confirm the absence of unreacted amines or byproducts .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, analogous pyrazole-propanamide compounds (e.g., 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide) were resolved using SHELX programs for refinement, achieving R-factors <0.05 . If crystallization fails, use FT-IR to verify amide bonds (C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹) and 2D NMR (HSQC, HMBC) to assign proton-carbon correlations, particularly for the pyrazole and aminophenyl moieties .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound?

  • Methodology : Solubility can be predicted using logP calculations (e.g., via ChemAxon or RDKit). For similar compounds (e.g., N-(3-aminophenyl)propanamide), logP ~1.2 suggests moderate solubility in polar aprotic solvents (DMF, DMSO) but poor aqueous solubility . Stability studies under varying pH (1–13) and temperatures (4°C–40°C) are advised. For example, related propanamides show degradation in acidic conditions via hydrolysis of the amide bond, monitored by TLC or LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the pyrazole and aminophenyl groups?

  • Methodology : Synthesize analogs with substitutions on the pyrazole ring (e.g., electron-withdrawing groups at position 3) or modifications to the aminophenyl moiety (e.g., halogenation). Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with computational docking studies (AutoDock Vina, PDB ligands). Evidence from pyrazole-containing inhibitors highlights the importance of hydrogen bonding between the pyrazole N-H and target active sites .

Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodology : Address bioavailability discrepancies by measuring plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays). For example, propanamide derivatives with poor in vivo efficacy may require prodrug strategies (e.g., esterification of the amide) to enhance permeability . Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) can validate target engagement .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodology : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to model ligand-receptor interactions over time. For instance, docking studies on similar propanamides revealed stable binding to kinase ATP pockets via π-π stacking (pyrazole-phenyl interactions) and hydrogen bonds (amide carbonyl) . Pair with free-energy perturbation (FEP) calculations to predict binding affinity changes upon structural modifications .

Q. What analytical techniques are suitable for detecting degradation products under stressed conditions?

  • Methodology : Use forced degradation studies (heat, light, oxidation) followed by LC-MS/MS to identify degradants. For example, oxidation of the pyrazole ring may produce N-oxide derivatives, detectable via high-resolution MS (Q-TOF) and fragmentation patterns . Quantify degradation kinetics using Arrhenius plots to extrapolate shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.